4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one
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Overview
Description
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is a chemical compound with a unique structure characterized by a cyclopentene ring substituted with dimethyl, methylidene, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of Substituents: The dimethyl, methylidene, and isopropyl groups can be introduced through various alkylation reactions. For example, the use of Grignard reagents or organolithium compounds can facilitate the addition of these groups to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, forming saturated compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the double bonds and the substituents on the cyclopentene ring. These structural features enable the compound to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in having a methylidene group but differs in the aromatic ring structure.
4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl: Similar in having dimethyl groups but differs in the presence of an oxazole ring.
Uniqueness
4,4-Dimethyl-5-methylidene-2-(propan-2-yl)cyclopent-2-en-1-one is unique due to its specific combination of substituents on the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
58851-32-4 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4,4-dimethyl-5-methylidene-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)9-6-11(4,5)8(3)10(9)12/h6-7H,3H2,1-2,4-5H3 |
InChI Key |
NGNLMDBNYMYQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C(=C)C1=O)(C)C |
Origin of Product |
United States |
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